![molecular formula C9H13ClN2O3 B2594856 3-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)propanoic acid;hydrochloride CAS No. 2503205-50-1](/img/structure/B2594856.png)
3-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)propanoic acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)propanoic acid;hydrochloride” is a chemical compound with a complex structure. It contains an imidazo[2,1-c][1,4]oxazin ring, which is a type of heterocyclic ring . The compound also contains a propanoic acid group and a hydrochloride group .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring an imidazo[2,1-c][1,4]oxazin ring, a propanoic acid group, and a hydrochloride group . The exact structure would require further analysis using techniques such as NMR spectroscopy, which is beyond the scope of this response.Wissenschaftliche Forschungsanwendungen
Antioxidant Capacity and Reaction Pathways
Studies on compounds like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) have focused on elucidating the antioxidant capacities and reaction pathways of similar structures. These investigations reveal that certain antioxidants can form coupling adducts, leading to oxidative degradation into marker compounds with potential applications in evaluating antioxidant systems during storage and processing of food products and pharmaceuticals (Ilyasov et al., 2020).
Antimicrobial Activities
The antimicrobial properties of imidazole derivatives, which share structural similarities with the compound , have been extensively reviewed. These compounds serve as the basis for the synthesis of antifungal and bactericide drugs, showcasing their critical role in pharmaceutical applications to combat microbial resistance (American Journal of IT and Applied Sciences Research, 2022).
Environmental Impact of Organic Compounds
Research on parabens, which are esters of para-hydroxybenzoic acid, has contributed to understanding the environmental fate and behavior of similar organic compounds in aquatic environments. This research highlights the ubiquity of these compounds in surface water and sediments and their implications for environmental health and safety, providing insights into the potential environmental considerations for the compound (Haman et al., 2015).
Role in Food Additives and Nutraceuticals
Investigations into chlorogenic acid and similar phenolic compounds have illustrated their dual role as food additives and nutraceuticals, particularly in the management of metabolic syndrome. Such studies offer perspectives on the potential health-promoting properties of related compounds, including antioxidant, anti-inflammatory, and antimicrobial activities, which could be relevant for dietary supplements and functional foods (Santana-Gálvez et al., 2017).
Pharmacological Characteristics
The pharmacological characteristics of vanillic acid, a dihydroxybenzoic acid analog, have been reviewed to highlight its antioxidant, anti-inflammatory, and neuroprotective properties. Such characteristics indicate the potential for the compound to be explored for its pharmacological impacts, especially in oxidative stress-induced neurodegeneration and other diseases (Ingole et al., 2021).
Eigenschaften
IUPAC Name |
3-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c12-9(13)2-1-7-5-10-8-6-14-4-3-11(7)8;/h5H,1-4,6H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLJVFUVUNQKHKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC=C(N21)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6,8-Dihydro-5H-imidazo[2,1-c][1,4]oxazin-3-yl)propanoic acid;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

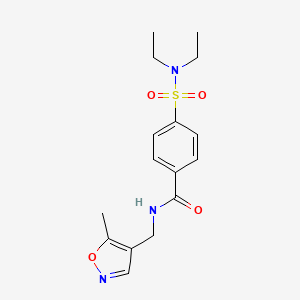
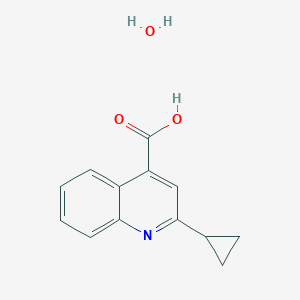
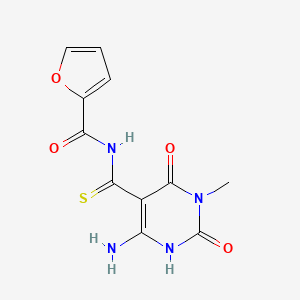
![Methyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2594780.png)
![2-[(2-Fluorophenyl)sulfonyl]acetamide](/img/structure/B2594781.png)
![2,3-dimethoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2594782.png)
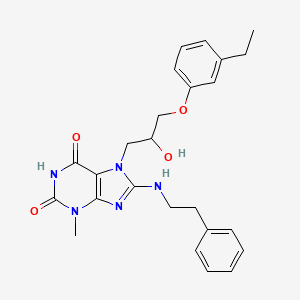
![3,4,7,9-tetramethyl-1-(3-oxobutan-2-yl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2594785.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-5-morpholin-4-ylsulfonylfuran-2-carboxamide](/img/structure/B2594786.png)
![N-(3,4-difluorophenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2594791.png)

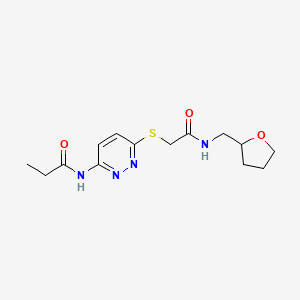
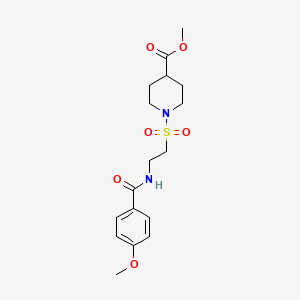
![2,4-Dichloro-N-[2-[cyanomethyl(propyl)amino]-2-oxoethyl]benzamide](/img/structure/B2594797.png)